molecular formula C24H25ClN4O3S B2709617 5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 608106-68-9

5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2709617
CAS No.: 608106-68-9
M. Wt: 485
InChI Key: VQRLWVNKFPRNCZ-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, and a dipyrido-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps, starting with the preparation of the core dipyrido-pyrimidinone structure. This is followed by the introduction of the hexyl and imino groups, and finally, the attachment of the chlorophenylsulfonyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with molecular targets within a system. This could include binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzophenone: A simpler compound with a chlorophenyl group, used as an intermediate in organic synthesis.

    Sulfonylureas: A class of compounds with a sulfonyl group, used as herbicides and in medicine.

    Dipyrido-pyrimidinones: Compounds with a similar core structure, used in various chemical and biological applications.

Uniqueness

What sets 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one apart is its combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions and reactions that may not be possible with simpler or less functionalized compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-3-4-5-6-13-28-21(26)20(33(31,32)18-11-9-17(25)10-12-18)15-19-23(28)27-22-16(2)8-7-14-29(22)24(19)30/h7-12,14-15,26H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRLWVNKFPRNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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